

# molecular weight of BR351 precursor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BR351 precursor

Cat. No.: B11930906 Get Quote

## **Technical Guide: BR351 Precursor**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **BR351 precursor**, a key intermediate in the synthesis of the potent matrix metalloproteinase (MMP) inhibitor, BR351. The information compiled herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and molecular imaging.

## **Quantitative Data Summary**

The physicochemical properties of the **BR351 precursor** are summarized in the table below for easy reference and comparison.



| Property         | Value           | Reference                             |
|------------------|-----------------|---------------------------------------|
| Molecular Weight | 576.68 g/mol    | [MedChemExpress, Adooq<br>Bioscience] |
| Chemical Formula | C27H32N2O8S2    | [MedChemExpress,<br>ChemicalBook]     |
| CAS Number       | 960113-89-7     | [MedChemExpress,<br>ChemicalBook]     |
| Appearance       | Solid           | [ChemicalBook]                        |
| Purity           | Typically ≥98%  | [MedChemExpress]                      |
| Solubility       | Soluble in DMSO | [MedChemExpress]                      |

### Introduction to BR351 and its Precursor

The **BR351 precursor** is the direct synthetic antecedent to BR351, a brain-penetrant inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-8, MMP-9, and MMP-13. [1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, neuroinflammation, and cardiovascular diseases. The development of potent and selective MMP inhibitors like BR351 is therefore of significant interest for therapeutic and diagnostic applications. Notably, a radiolabeled form of BR351, [18F]BR351, has been evaluated as a PET imaging agent for visualizing MMP-9 expression in colorectal cancer.

# **Experimental Protocols**

While the precise, proprietary synthesis protocol for the **BR351 precursor** is not publicly detailed, a general methodology can be inferred from the common synthetic routes for arylsulfonamide-based MMP inhibitors. The following represents a plausible, multi-step synthesis that researchers can adapt based on available starting materials and laboratory capabilities.



# General Synthesis of Arylsulfonamide-Based MMP Inhibitor Precursors

The synthesis of compounds structurally related to the **BR351 precursor** typically involves the formation of a sulfonamide bond between an appropriately substituted aryl sulfonyl chloride and an amino acid derivative.

#### Step 1: Preparation of the Aryl Sulfonyl Chloride

- Starting Material: A substituted aromatic compound (e.g., a biphenyl or a related heterocyclic system).
- Sulfonation: The aromatic ring is first sulfonated using a suitable sulfonating agent (e.g., chlorosulfonic acid or oleum) to introduce a sulfonic acid group (-SO₃H).
- Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride (-SO<sub>2</sub>Cl) using a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>).
- Purification: The resulting aryl sulfonyl chloride is purified by recrystallization or column chromatography.

#### Step 2: Synthesis of the Amino Acid Moiety

- Starting Material: A protected amino acid ester (e.g., a derivative of glycine or a non-natural amino acid) that will form the "backbone" of the inhibitor. The protecting groups (e.g., Boc, Cbz) are crucial to prevent unwanted side reactions.
- Modification (if necessary): The side chain of the amino acid may be modified to incorporate functionalities that will interact with the S1' pocket of the target MMP.

#### Step 3: Sulfonamide Bond Formation

• Reaction: The purified aryl sulfonyl chloride from Step 1 is reacted with the deprotected amino group of the amino acid derivative from Step 2 in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran).



Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final precursor compound.

Step 4: Conversion to the Final MMP Inhibitor (BR351)

The **BR351 precursor** is subsequently converted to the active inhibitor, BR351. This final step likely involves the deprotection of a functional group to reveal the zinc-binding group (ZBG), which is often a hydroxamate (-CONHOH), carboxylate, or thiol. For hydroxamate inhibitors, this can be achieved by reacting an ester group on the precursor with hydroxylamine.

# Visualization of Key Pathways and Workflows Logical Workflow for the Application of BR351 Precursor

The following diagram illustrates the logical progression from the synthesis of the **BR351 precursor** to its application in preclinical research as the active MMP inhibitor, BR351.





Click to download full resolution via product page

Caption: Logical workflow from **BR351 precursor** synthesis to preclinical applications.



## **Signaling Pathway: Mechanism of MMP Inhibition**

This diagram illustrates the general mechanism by which a hydroxamate-based MMP inhibitor, such as BR351, is thought to function. The inhibitor mimics the substrate of the MMP and chelates the catalytic zinc ion in the active site, thereby blocking its enzymatic activity.



Click to download full resolution via product page

Caption: General mechanism of Matrix Metalloproteinase (MMP) inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight of BR351 precursor]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b11930906#molecular-weight-of-br351-precursor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com